

Spectroscopic Profile of 5-Hexynal: A Technical Guide

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Compound of Interest

Compound Name: 5-Hexynal

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-hexynal**, a bifunctional molecule containing both an aldehyde and a terminal alkyne. Due to the limited availability of directly published experimental spectra for **5-hexynal**, this guide presents predicted data based on the well-established spectroscopic characteristics of its constituent functional groups, supplemented with data from analogous compounds. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Molecular Structure and Properties

5-Hexynal is a six-carbon chain with a terminal alkyne at one end and an aldehyde at the other. Its structure and key properties are summarized below.

- IUPAC Name: Hex-5-ynal
- Molecular Formula: C_6H_8O [1]
- Molecular Weight: 96.13 g/mol [1]
- Canonical SMILES: C#CCCC=O [1]
- InChIKey: JIBLCOIURXDOGU-UHFFFAOYSA-N [1]

Spectroscopic Data

The following tables summarize the expected quantitative data for the ^1H NMR, ^{13}C NMR, IR, and mass spectra of **5-hexynal**. These predictions are based on established chemical shift and absorption frequency ranges for aldehydes and terminal alkynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **5-Hexynal**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|---------------------|-------------|--------------------------------------|
| ~9.8 | Triplet | 1H | CHO |
| ~2.5 | Triplet of doublets | 2H | CH_2CHO |
| ~2.2 | Triplet of doublets | 2H | $\text{CH}_2\text{C}\equiv\text{CH}$ |
| ~1.9 | Quintet | 2H | $\text{CH}_2\text{CH}_2\text{CH}_2$ |
| ~2.0 | Triplet | 1H | $\text{C}\equiv\text{CH}$ |

Predicted solvent: CDCl_3 . Reference: TMS at 0 ppm.

Table 2: Predicted ^{13}C NMR Data for **5-Hexynal**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------------------------------|
| ~202 | CHO |
| ~83 | $\text{C}\equiv\text{CH}$ |
| ~69 | $\text{C}\equiv\text{CH}$ |
| ~43 | CH_2CHO |
| ~25 | $\text{CH}_2\text{C}\equiv\text{CH}$ |
| ~17 | $\text{CH}_2\text{CH}_2\text{CH}_2$ |

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **5-Hexynal**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------------------|-----------------------------|
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~2940 | Medium | sp ³ C-H stretch |
| ~2840, ~2740 | Medium, two bands | Aldehyde C-H stretch |
| ~2120 | Weak to medium, sharp | C≡C stretch |
| ~1725 | Strong | C=O stretch |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for **5-Hexynal**

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 96 | Moderate | [M] ⁺ (Molecular ion) |
| 95 | High | [M-H] ⁺ |
| 67 | High | [M-CHO] ⁺ |
| 53 | Moderate | [C ₄ H ₅] ⁺ |
| 41 | High | [C ₃ H ₅] ⁺ |
| 39 | High | [C ₃ H ₃] ⁺ |
| 29 | Moderate | [CHO] ⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above for a small, volatile organic molecule like **5-hexynal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-hexynal** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:**
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms attached to protons. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the reference signal. Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (Neat Liquid):** Place a drop of liquid **5-hexynal** between two salt plates (e.g., NaCl or KBr) to form a thin film.^[2]
- **Instrument Setup:** Place the salt plates in the spectrometer's sample holder.
- **Data Acquisition:**
 - Collect a background spectrum of the clean, empty salt plates.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.^[3]

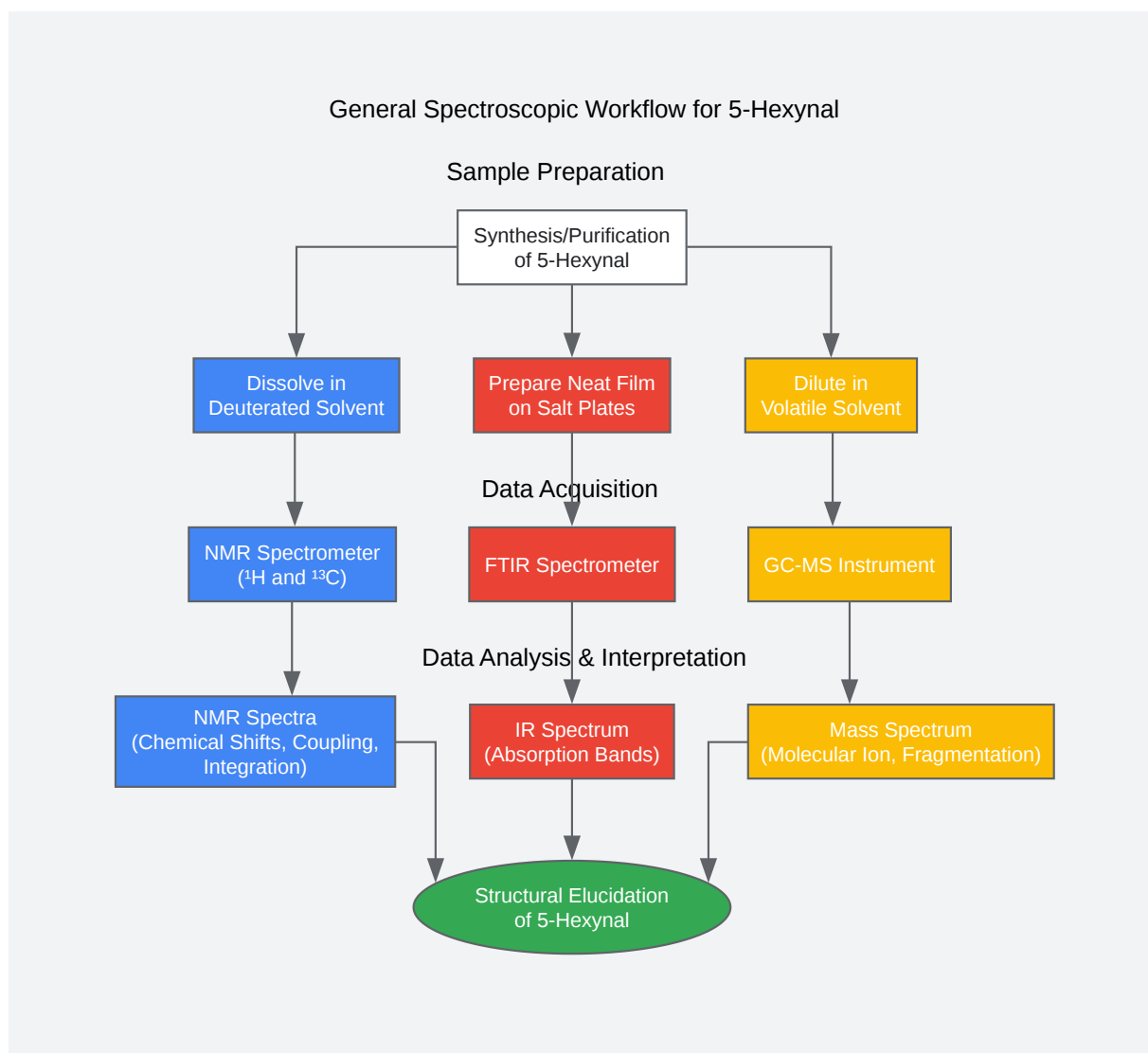
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **5-hexynal** in a volatile solvent (e.g., dichloromethane or diethyl ether).[4]
- Instrument Setup:
 - Set the GC oven temperature program to separate the components of the sample. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.
 - Set the injector temperature to ensure rapid volatilization of the sample.
 - Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 20-200).
- Data Acquisition: Inject a small volume (typically 1 μL) of the sample solution into the GC inlet. The GC will separate the components, and the eluting compounds will be introduced into the mass spectrometer for ionization and detection.[5]
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of **5-hexynal**. Examine the mass spectrum corresponding to that retention time to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **5-hexynal**.



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Caption: Workflow for the spectroscopic analysis of **5-Hexynal**.

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